![molecular formula C10H2Cl4N2O2 B031168 5,6,12,13-Tetrachloro-2,9-dioxa-4,11-diazatricyclo[8.4.0.03,8]tetradeca-1(14),3,5,7,10,12-hexaene CAS No. 59023-23-3](/img/structure/B31168.png)

5,6,12,13-Tetrachloro-2,9-dioxa-4,11-diazatricyclo[8.4.0.03,8]tetradeca-1(14),3,5,7,10,12-hexaene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

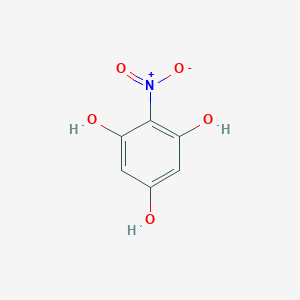

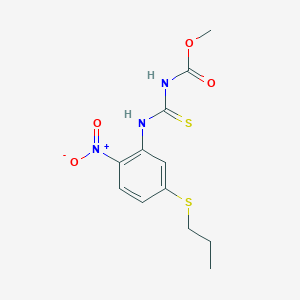

5,6,12,13-Tetrachloro-2,9-dioxa-4,11-diazatricyclo[8.4.0.03,8]tetradeca-1(14),3,5,7,10,12-hexaene is a useful research compound. Its molecular formula is C10H2Cl4N2O2 and its molecular weight is 323.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5,6,12,13-Tetrachloro-2,9-dioxa-4,11-diazatricyclo[8.4.0.03,8]tetradeca-1(14),3,5,7,10,12-hexaene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6,12,13-Tetrachloro-2,9-dioxa-4,11-diazatricyclo[8.4.0.03,8]tetradeca-1(14),3,5,7,10,12-hexaene including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Formation Pathways Study

One of the applications of this compound is in the study of formation pathways of TCDD from its precursor molecule 2,4,5-trichlorophenol (2,4,5-TCP). This study focuses on understanding the formation pathways of TCDD from its precursor molecule 2,4,5-trichlorophenol (2,4,5-TCP). The study delves into three reaction mechanisms: free-radical, direct condensation, and anionic .

Environmental Pollutant

2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) is a highly toxic dioxin known for its severe health impacts and persistent environmental pollutants. It is recognized as a persistent environmental pollutant, resisting easy biodegradation or metabolism because of its high thermal stability and low volatility .

Analytical Studies

2,3,7,8-Tetrachloro-[1,4]dioxino[2,3-b:5,6-b’]dipyridine is used in analytical studies for the presence and formation of dioxin-like compounds in heat-treated chlorpyrifos herbicide, a potential precursor of pyridine analog of 2,3,7,8-Tetrachloro-p-dioxin .

Biological Activity

TCDD and dioxin-like compounds act via a specific receptor present in all cells: the aryl hydrocarbon (AH) receptor. This receptor is a transcription factor which is involved in the expression of genes .

Chemical Synthesis

It is usually formed as an unwanted product in burning processes of organic materials or as a side product in organic synthesis .

Industrial Applications

TCDD is the most potent compound (congener) of its series (polychlorinated dibenzodioxins, known as PCDDs or simply dioxins) and became known as a contaminant in Agent Orange, an herbicide used in the Vietnam War .

Mecanismo De Acción

Target of Action

The primary target of 2,3,7,8-Tetrachloro-[1,4]dioxino[2,3-b], also known as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), is the cellular DNA . This compound can bind to DNA, potentially causing mutations and initiating cancer .

Mode of Action

TCDD enters the body and induces the production of δ-aminolevulinic acid synthetase (ALAS), an enzyme involved in heme synthesis . Overproduction of ALAS can disrupt cellular tissues and may present symptoms similar to porphyria . TCDD can also induce lymphocyte apoptosis, inhibit the production of cytotoxic T cells, and promote the high expression of immunosuppressive factors , leading to immune system regulation dysfunction.

Biochemical Pathways

The compound affects the heme synthesis pathway by inducing the overproduction of ALAS . It also impacts the immune response pathway by inducing lymphocyte apoptosis and inhibiting the production of cytotoxic T cells .

Pharmacokinetics

TCDD is lipophilic, meaning it can easily accumulate in the body . . The compound’s bioavailability is influenced by its lipophilic nature, allowing it to be readily absorbed and stored in fatty tissues.

Result of Action

The molecular and cellular effects of TCDD’s action include disruption of cellular tissues, potential mutation of DNA, immune system dysfunction, and potential carcinogenic effects . It can also cause symptoms similar to porphyria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of TCDD. For example, the compound’s lipophilic nature allows it to accumulate in the environment and in organisms, leading to potential chronic symptoms . Its stability and resistance to biodegradation make it a persistent environmental pollutant .

Propiedades

IUPAC Name |

5,6,12,13-tetrachloro-2,9-dioxa-4,11-diazatricyclo[8.4.0.03,8]tetradeca-1(14),3,5,7,10,12-hexaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H2Cl4N2O2/c11-3-1-5-9(15-7(3)13)18-6-2-4(12)8(14)16-10(6)17-5/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZHQZSCYUUATTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC(=C1Cl)Cl)OC3=CC(=C(N=C3O2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H2Cl4N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,7,8-Tetrachloro-[1,4]dioxino[2,3-b | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Trifluoromethyl)phenyl]ethanol](/img/structure/B31095.png)

![Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B31121.png)